molecular formula C8H8BrFO2 B12112745 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol

Cat. No.: B12112745
M. Wt: 235.05 g/mol
InChI Key: TVOKCFIGFKAMJC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-2-fluorobenzene with ethylene oxide under acidic conditions to yield the desired diol compound .

Industrial Production Methods: In an industrial setting, the production of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethane-1,2-diol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)-1-ethanone
  • 1-(5-Bromo-2-fluorophenyl)ethanol
  • 1-(5-Bromo-2-fluorophenyl)ethane-1,2-dione

Uniqueness: 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol is unique due to the combination of bromine and fluorine atoms on the phenyl ring along with the ethane-1,2-diol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a brominated and fluorinated phenyl group attached to a diol functional group. This combination enhances its potential biological activities, making it a candidate for various therapeutic applications. The compound's molecular formula is C8H8BrF2O2, with a molecular weight of approximately 251.05 g/mol.

Structural Characteristics

The presence of hydroxyl (-OH) groups contributes to the compound's reactivity and biological activities. Additionally, the halogen substituents (bromine and fluorine) enhance its electrophilic properties, which can influence its interaction with biological targets such as enzymes and receptors.

Biological Activity Overview

Research into the biological activity of this compound suggests several promising applications:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of halogens often correlates with increased antimicrobial efficacy.
  • Anticancer Potential : The electrophilic nature of bromine and fluorine may allow the compound to interact with cellular targets involved in cancer progression.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, potentially modulating metabolic pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
2-(5-Bromo-2-fluorophenyl)ethan-1-olStructureAntimicrobial
1-(5-Bromo-2-fluorophenyl)ethanoneStructureAnticancer

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Studies : Research has indicated that compounds bearing halogen substitutions exhibit enhanced activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with bromine substituents showed significant antibacterial activity (MIC values ranging from 15.625 μM to 125 μM) against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Research : A study focusing on similar diol compounds revealed that certain derivatives could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis .
  • Electrochemical Properties : Investigations into the electrochemical behavior of related compounds suggest that redox properties can correlate with their biological activities, providing insights into their mechanisms of action .

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8BrFO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,11-12H,4H2

InChI Key

TVOKCFIGFKAMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)O)F

Origin of Product

United States

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